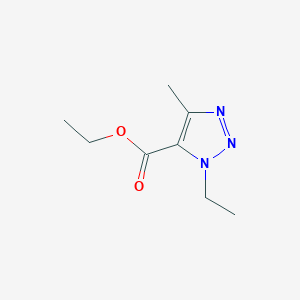

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate

Description

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

ethyl 3-ethyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-11-7(6(3)9-10-11)8(12)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJCISYCOIHVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate reagent to yield the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles with different substituents on the ring.

Scientific Research Applications

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It finds applications in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in various drugs.

1,2,4-Triazole: Widely used in antifungal agents and other pharmaceuticals.

Thiazole: Another heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate (EEMTCA) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

EEMTCA has the following chemical characteristics:

- Molecular Formula: C₆H₉N₃O₂

- Molecular Weight: 155.15 g/mol

- IUPAC Name: this compound

- SMILES Notation: CCOC(=O)C1=NNC=N1C(C)C

The structure of EEMTCA features a triazole ring that contributes to its biological activity through various interactions with biological targets.

Biological Activity Overview

EEMTCA exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

EEMTCA has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both bacterial and fungal strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Candida albicans | 15 |

| Escherichia coli | 25 |

These findings suggest that EEMTCA could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of EEMTCA. It has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| A549 (Lung Cancer) | 22 |

| HeLa (Cervical Cancer) | 25 |

Mechanistic studies indicate that EEMTCA induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

EEMTCA has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a mechanism involving the inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses.

The biological activity of EEMTCA can be attributed to several mechanisms:

- Enzyme Inhibition: EEMTCA interacts with key enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.

- Gene Expression Modulation: The compound influences gene expression related to inflammation and apoptosis, contributing to its therapeutic effects.

- Cell Signaling Pathways: EEMTCA's effects on cellular signaling pathways involved in inflammatory responses and cancer cell survival are critical for its biological activity.

Case Studies

A notable study investigated the efficacy of EEMTCA in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with standard treatments, suggesting a synergistic effect that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.